N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c28-18(11-27-25-19(24-26-27)13-6-2-1-3-7-13)23-20-22-17(12-29-20)15-10-21-16-9-5-4-8-14(15)16/h1-10,12,21H,11H2,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUPMXFMDUDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC(=CS3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The tetrazole moiety is often introduced through the cyclization of nitriles with azides under thermal or catalytic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity . The thiazole and tetrazole rings can also interact with biological molecules, contributing to the compound’s overall biological activity . These interactions can lead to the inhibition of key enzymes or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Variations
Thiazole-Acetamide Derivatives
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Structural Difference: Replaces the indole and phenyltetrazole groups with a 4-hydroxy-3-methoxyphenyl substituent. Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM) with anti-inflammatory properties .
Compound 14 (N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide):
Indole-Containing Analogs
- Compound 2i (2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-[4-(ethoxycarbonylmethyl)thiazol-2-yl]acetamide):
Tetrazole-Containing Analogs
- CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide): Structural Difference: Substitutes phenyltetrazole with a pyridyl-thiazole system. Activity: Activates the Nrf2/ARE pathway, a key antioxidant response mechanism . Implication: The tetrazole group in the target compound may confer distinct electronic effects compared to pyridyl substituents.
Enzyme Inhibition
- COX Inhibition: Compound 6a (non-selective COX inhibitor) vs. Compound 6b (selective COX-2 inhibitor): The phenyltetrazole group in the target compound could mimic the methoxyphenyl group in 6a, but its larger size might favor selectivity for alternative targets .
Anticancer Activity :
Antioxidant and Anti-inflammatory Effects
Structure-Activity Relationship (SAR) Insights
Indole vs. Phenyl Substitutents : Indole’s hydrogen-bonding capability (N-H) may enhance target binding compared to halogenated or methoxylated phenyl groups.
Tetrazole Role : The phenyltetrazole group likely improves solubility and mimics carboxylic acid bioisosteres, as seen in COX inhibitors .
Thiazole Flexibility : Substituents at the thiazole 4-position critically influence enzyme selectivity and potency.
Biological Activity
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide is a synthetic compound characterized by a complex structure that incorporates several biologically active moieties, including an indole, thiazole, and tetrazole. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 401.44 g/mol
- CAS Number : 927065-36-9
The structural complexity of this compound contributes to its diverse biological activities. The presence of the tetrazole ring is particularly noteworthy due to its known pharmacological significance.
Anticancer Activity
Research indicates that compounds containing indole and thiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: Cytotoxicity Assay
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells. These findings suggest potential as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Tetrazoles are known for their broad-spectrum antimicrobial effects, and this compound's structure suggests similar activity.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The results indicate that this compound exhibits moderate antimicrobial activity against both bacterial and fungal pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays aimed at measuring inflammatory markers. The compound demonstrated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. However, detailed studies on metabolism and excretion are necessary to fully characterize its pharmacokinetic profile.
Toxicity Studies
Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity in animal models. Long-term studies are required to assess chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
